
(5-Cyclopentyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopentyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H13BF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (5-Cyclopentyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (5-Cyclopentyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Aplicaciones Científicas De Investigación
(5-Cyclopentyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-Cyclopentyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid: Similar structure but lacks the cyclopentyl group.
(5-Cyclopentylpyridin-3-yl)boronic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness: The presence of both the cyclopentyl and trifluoromethyl groups in (5-Cyclopentyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid imparts unique chemical properties, making it more versatile in various chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C11H13BF3NO2 |
|---|---|
Peso molecular |
259.03 g/mol |
Nombre IUPAC |
[5-cyclopentyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)10-9(7-3-1-2-4-7)5-8(6-16-10)12(17)18/h5-7,17-18H,1-4H2 |
Clave InChI |
SGZVEQVESOQNJL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)C(F)(F)F)C2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


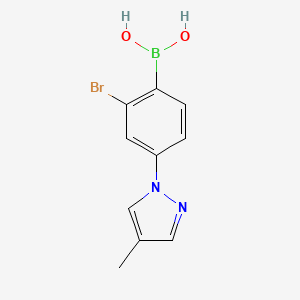
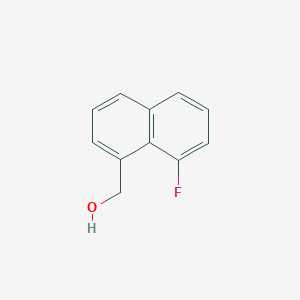
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)
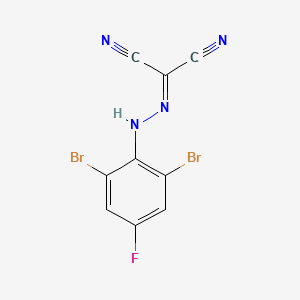

![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)


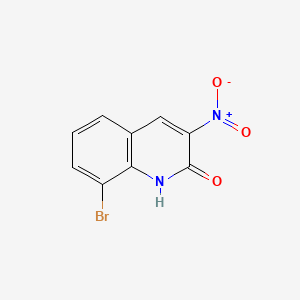
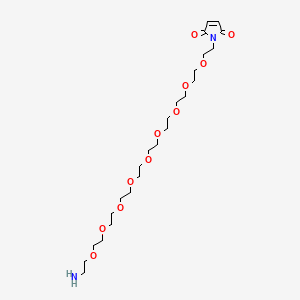


![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)
